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Compound of Interest

2-Amino-6-chloropyridine-3,5-
Compound Name:
dicarbonitrile

cat. No.: B1296360

Introduction

2-Amino-6-chloropyridine-3,5-dicarbonitrile (C7H3CIN4, Mol. Wt.: 178.58 g/mol ) is a highly
functionalized heterocyclic compound.[1] The pyridine scaffold is a key structural motif in
numerous natural products and pharmaceutical agents. Specifically, derivatives of 2-
aminopyridine-3,5-dicarbonitrile are explored for a range of biological activities, making their
unambiguous structural characterization essential.

This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for
2-Amino-6-chloropyridine-3,5-dicarbonitrile and outlines generalized experimental protocols
for acquiring such data. While complete, experimentally verified spectra for this specific
molecule are not readily available in public databases, the following data are predicted based
on its chemical structure and analysis of closely related analogues.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-Amino-6-chloropyridine-3,5-dicarbonitrile are
summarized below. These values are estimates based on the analysis of similar structures and
established chemical shift/frequency ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-ds, Reference: Tetramethylsilane (TMS)
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Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~85-8.8 Singlet (s) 1H Pyridine H-4
~78-82 Broad (br) 2H Amino (-NH2)

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (0, ppm) Assignment

~ 160 - 162 C2 (C-NH2)
~152-155 C6 (C-Cl)

~ 145 - 148 C4

~115-117 C=N (Cyano groups)
~90-95 C3 & C5 (C-CN)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm~2) Intensity Assignment

. N-H asymmetric & symmetric
3450 - 3300 Medium

stretch

2230 - 2210 Strong C=N stretch
1650 - 1600 Strong N-H scissoring (bending)
1580 - 1450 Medium C=C and C=N ring stretching
~ 1050 Medium C-Cl stretch
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-TOF)

m/z (Da) lon Species Notes

179.0119 [M+H]* Calculated for C7HaCINa™*
201.0010 [M+Na]* Calculated for C7H3CINaNa*
178.0046 e Molecular lon; Exact Mass:

178.0046238 Da][1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-Amino-6-
chloropyridine-3,5-dicarbonitrile, based on methodologies reported for analogous
compounds.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds). Add a small amount of tetramethylsilane (TMS) as
an internal standard for chemical shift referencing (0.0 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE operating
at a proton frequency of 500 MHz or higher.

e 'H NMR Acquisition:

o

Pulse Program: Standard single-pulse (zg30).

[¢]

Temperature: 298 K.

[¢]

Spectral Width: 12-15 ppm.

o

Acquisition Time: ~3-4 seconds.

o

Relaxation Delay: 2 seconds.
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o Number of Scans: 16-64, depending on sample concentration.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled (zgpg30).

o

Spectral Width: 220-240 ppm.

[¢]

Acquisition Time: ~1-2 seconds.

[e]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for H, 1.0
Hz for 13C) to the Free Induction Decay (FID) before Fourier transformation. Manually phase
the spectrum and perform baseline correction.

IR Spectroscopy Protocol

o Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid
sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an
agate mortar and press into a transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder and record the sample spectrum.

[¢]

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

o

[e]

Number of Scans: 16-32.
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o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: Employ a high-resolution mass spectrometer, such as an Electrospray
lonization Time-of-Flight (ESI-TOF) instrument.

e Acquisition:

[e]

lonization Mode: Positive Electrospray lonization (ESI+).

o

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low
flow rate (e.g., 5-10 pL/min).

o

Mass Range: Scan from m/z 50 to 500.

[¢]

Capillary Voltage: ~3.5-4.5 kV.

[¢]

Source Temperature: ~100-120 °C.

» Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion
[M+H]* and other adducts (e.g., [M+Na]*). Compare the measured exact mass to the
calculated theoretical mass to confirm the elemental composition.

Visualized Workflow: Synthesis Pathway

The synthesis of highly substituted 2-aminopyridine-3,5-dicarbonitriles is often achieved
through a one-pot, multi-component reaction. The following diagram illustrates a generalized
workflow for this synthetic approach.[2][3][4]
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Reagents
Aromatic Aldehyde Malononitrile Thiol
(R-CHO) (CH2(CN)2) (2 equiv.) (R'-SH)
Catalyst (e.g., base) Catalyst (e.g., base) Cgtalyst (e.g., base)
Solvent, RT Solvent, RT Solvent, RT

Y

One-Pot Reaction

Step 1: Knoevenagel Condensation
+ Michael Addition

ntermediate Formation

Y

Step 2: Cyclization &
Oxidative Aromatization

@ ¢ Purification h

( Filtration / Extraction )

Y

Recrystallization

J

Final Product:

2-Amino-6-sulfanylpyridine
-3,5-dicarbonitrile

Click to download full resolution via product page

Caption: Generalized workflow for the one-pot synthesis of aminopyridine dicarbonitriles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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